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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylanisole

Cat. No.: B084745 Get Quote

This guide provides a detailed spectroscopic comparison of 3,5-dibromopyridine and 2,5-

dibromopyridine, two constitutional isomers with distinct physical and chemical properties. The

objective is to offer researchers, scientists, and professionals in drug development a

comprehensive analysis based on experimental data from various spectroscopic techniques.

This comparison is crucial for unambiguous identification, characterization, and quality control

in synthetic and medicinal chemistry applications.

The differentiation between these isomers is predicated on the substitution pattern of the

bromine atoms on the pyridine ring, which significantly influences the electronic environment of

the molecule. These differences are manifested in their respective spectra, providing unique

fingerprints for each compound. This guide summarizes data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

presenting the information in clear, comparative tables. Furthermore, detailed experimental

protocols for these techniques are provided to ensure reproducibility and methodological

understanding.

Data Presentation: A Spectroscopic Overview
The following tables summarize the key spectroscopic data for 3,5-dibromopyridine and 2,5-

dibromopyridine, highlighting the differences that allow for their distinction.

Table 1: ¹H NMR Spectroscopic Data
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Isomer Solvent
Chemical Shift (δ) in ppm (J

in Hz)

3,5-Dibromopyridine CDCl₃

8.61 (d, J = 2.0 Hz, 2H, H-2, H-

6), 8.15 (t, J = 2.0 Hz, 1H, H-4)

[1]

2,5-Dibromopyridine DMSO-d₆

8.58 (d, J = 2.4 Hz, 1H, H-6),

8.02 (dd, J = 8.5, 2.4 Hz, 1H,

H-4), 7.66 (d, J = 8.5 Hz, 1H,

H-3)[2]

Table 2: ¹³C NMR Spectroscopic Data

Isomer Solvent Chemical Shift (δ) in ppm

3,5-Dibromopyridine DMSO-d₆
150.9 (C-2, C-6), 143.9 (C-4),

121.7 (C-3, C-5)

2,5-Dibromopyridine CDCl₃
152.2 (C-6), 141.5 (C-4), 140.2

(C-2), 127.8 (C-3), 121.9 (C-5)

Table 3: IR Spectroscopic Data

Isomer Key Vibrational Frequencies (cm⁻¹)

3,5-Dibromopyridine

C-H stretching (aromatic): ~3050-3100, C=N

and C=C stretching: ~1550-1600, C-Br

stretching: ~600-800. The solid phase mid-FTIR

and FT-Raman spectra have been recorded in

the regions 4000-400 cm⁻¹ and 3500-100 cm⁻¹,

respectively[3].

2,5-Dibromopyridine

C-H stretching (aromatic): ~3050-3100, C=N

and C=C stretching: ~1550-1600, C-Br

stretching: ~600-800. Specific IR spectra are

available from various databases[4][5].
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Table 4: Mass Spectrometry Data

Isomer Molecular Formula Molecular Weight
Key Mass-to-Charge

Ratios (m/z)

3,5-Dibromopyridine C₅H₃Br₂N[6] 236.89 g/mol [6]

237/239 (M⁺, isotopic

pattern for 2 Br),

156/158 ([M-Br]⁺)[7]

[8]

2,5-Dibromopyridine C₅H₃Br₂N[5] 236.89 g/mol [5]

237/239 (M⁺, isotopic

pattern for 2 Br),

156/158 ([M-Br]⁺), 77

([C₅H₃N]⁺)[2]

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Below are

detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C)

nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of the dibromopyridine isomer.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; vortex if necessary.

Data Acquisition:
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Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature

(typically 25 °C).

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer

relaxation delay may be required.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and determine the coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups and bond vibrations within the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Place a small amount of the solid dibromopyridine sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹[9][10].

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify characteristic absorption bands corresponding to specific functional groups and

bond types (e.g., aromatic C-H, C=C, C=N, and C-Br vibrations) by comparing the

spectrum to correlation charts.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,

methanol) to a concentration of approximately 1 mg/mL[11].

Further dilute the solution as needed for the specific instrument's sensitivity[11].

Data Acquisition (Electron Ionization - EI):

Inject the sample solution into the GC, where it is vaporized and separated.

The separated components enter the ion source of the mass spectrometer.

In the ion source, molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.
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The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight. The characteristic

isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a

distinctive M, M+2, M+4 pattern for a dibrominated compound.

Analyze the fragmentation pattern to gain further structural information.

UV-Visible Spectroscopy
Objective: To analyze the electronic transitions within the molecule.

Instrumentation: A UV-Visible spectrophotometer.

Sample Preparation:

Prepare a dilute solution of the dibromopyridine isomer in a UV-transparent solvent, such

as ethanol or hexane.

Use a quartz cuvette for the measurement.

Prepare a blank sample containing only the solvent.

Data Acquisition:

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank with the sample cuvette and scan a range of wavelengths, typically

from 200 to 400 nm[12].

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).
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The absorbance values can be used for quantitative analysis according to the Beer-

Lambert law[12].

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

3,5-dibromo and 2,5-dibromo isomers.
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Caption: Workflow for the comparative spectroscopic analysis of dibromopyridine isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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